4-Bromobutan-2-one
Overview
Description
4-Bromobutan-2-one, also known as 4-bromo-2-butanone, is an organic compound with the molecular formula C4H7BrO. It is a colorless to pale yellow liquid with a pungent odor. This compound is primarily used in organic synthesis and serves as an intermediate in the production of various chemicals.
Synthetic Routes and Reaction Conditions:
From 4-Hydroxy-2-butanone: One common method involves the bromination of 4-hydroxy-2-butanone.
From 1,4-Dibromobutane: Another method involves the reaction of 1,4-dibromobutane with a base to form this compound.
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination reactions using hydrobromic acid or other brominating agents. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Reduction Reactions: This compound can be reduced to 4-butanone using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: Oxidation of this compound can lead to the formation of 4-bromobutanoic acid.
Major Products:
Substitution: 4-Butanone derivatives
Reduction: 4-Butanone
Oxidation: 4-Bromobutanoic acid
Scientific Research Applications
4-Bromobutan-2-one has a wide range of applications in scientific research:
Safety and Hazards
4-Bromobutan-2-one is classified as a dangerous substance. It is highly flammable and harmful to aquatic life with long-lasting effects . Precautionary measures include avoiding heat, sparks, open flames, and hot surfaces . It is recommended to keep the container tightly closed, use explosion-proof electrical equipment, and take precautionary measures against static discharge .
Relevant Papers One relevant paper titled “Convenient synthesis of α-bromo ketones by the Meerwein reaction” discusses a simple and convenient procedure for the synthesis of 4-aryl-3-bromobutan-2-ones from methyl vinyl ketone and arenediazonium bromides under Meerwein reaction conditions .
Mechanism of Action
The mechanism of action of 4-bromobutan-2-one involves its reactivity as an electrophile due to the presence of the bromine atom. This electrophilic nature allows it to participate in various nucleophilic substitution reactions. The compound can interact with nucleophiles, leading to the formation of new chemical bonds and the generation of different products .
Comparison with Similar Compounds
2-Bromobutane: Similar in structure but differs in the position of the bromine atom.
4-Chlorobutan-2-one: Similar in structure but contains a chlorine atom instead of bromine.
Uniqueness of 4-Bromobutan-2-one: this compound is unique due to its specific reactivity profile, particularly in nucleophilic substitution reactions. The presence of the bromine atom at the 4-position makes it a versatile intermediate in organic synthesis, allowing for the creation of a wide range of derivatives .
Properties
IUPAC Name |
4-bromobutan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BrO/c1-4(6)2-3-5/h2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVVXCLMUSGOZNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10498878 | |
Record name | 4-Bromobutan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10498878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28509-46-8 | |
Record name | 4-Bromobutan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10498878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromobutan-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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